

# A Comprehensive Technical Guide to the Physicochemical Properties of Sodium 4-Nitrophenolate

Author: BenchChem Technical Support Team. Date: December 2025

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of sodium **4-nitrophenolate**. The information is curated for professionals in research and development, offering detailed data, experimental methodologies, and process visualizations to support laboratory and developmental work.

# **Chemical Identity and Structure**

Sodium **4-nitrophenolate**, also commonly known as sodium p-nitrophenolate, is the sodium salt of 4-nitrophenol. It is an organic compound that typically appears as a yellow crystalline solid.[1][2][3] It is often encountered in its dihydrate form (C<sub>6</sub>H<sub>4</sub>NNaO<sub>3·2</sub>H<sub>2</sub>O), which has implications for its molecular weight and physical properties.[4] The presence of water molecules in the crystal lattice of the dihydrate contributes to its physical properties, such as solubility and stability.[4]

# **Quantitative Physicochemical Data**

The following tables summarize the key physicochemical properties of sodium **4- nitrophenolate**. Data for both the anhydrous and hydrated forms are presented where available.

Table 1: General and Physical Properties



Property	Value	Form	Reference
Molecular Formula	C <sub>6</sub> H <sub>4</sub> NNaO₃	Anhydrous	[3]
C <sub>6</sub> H <sub>4</sub> NNaO <sub>3</sub> ·2H <sub>2</sub> O	Dihydrate		
Molecular Weight	161.09 g/mol Anhydrous		[3]
197.12 g/mol	Dihydrate		
Appearance	Yellow crystalline solid	Anhydrous	[1][5]
Bright yellow to light brown crystals	Dihydrate	[4]	
Melting Point	>300 °C	Anhydrous	[5]
Decomposes upon heating	Dihydrate		
Thermal Decomposition	More intense and autocatalytic exothermic decomposition compared to 4-nitrophenol.	Not Specified	

Table 2: Solubility Data



Solvent	Solubility	Temperature (°C)	Form	Reference
Water	Highly soluble	Room Temperature	Dihydrate	[4]
Water	13900 mg/L	20	Not Specified	[2]
Water	5.97 g/100 mL	25	Tetrahydrate	[1]
Organic Solvents	Soluble in ethanol and acetone	Not Specified	Not Specified	[6]
n-Heptane	0.094 mg/L	20	Not Specified	[2]

Table 3: Spectroscopic and Other Properties

Property	Value	Conditions	Reference
pKa (of 4-nitrophenol)	7.15	25 °C	[7]
UV-Vis λmax	~400 nm	In aqueous solution	[8][9][10]
¹H NMR (D₂O)	δ ~8.0 ppm, ~6.5 ppm	90 MHz	_
<sup>13</sup> C NMR	See Experimental Protocols		_

# **Experimental Protocols**

Detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization based on available instrumentation and specific sample characteristics.

# **Synthesis of Sodium 4-Nitrophenolate Dihydrate**

This protocol describes a common laboratory-scale synthesis.

Materials:



- 4-Nitrophenol
- Sodium hydroxide (NaOH)
- Methanol
- Deionized water

#### Procedure:

- Dissolve 4-nitrophenol in methanol in a reaction vessel.
- In a separate beaker, prepare an equimolar solution of sodium hydroxide in deionized water.
- Slowly add the NaOH solution to the 4-nitrophenol solution while stirring continuously at room temperature.
- The formation of a yellow precipitate indicates the formation of sodium **4-nitrophenolate**.
- Continue stirring for a designated period (e.g., 1-2 hours) to ensure the reaction goes to completion.
- The resulting saturated solution is then filtered.
- The filtrate is allowed to evaporate slowly at room temperature for crystallization to occur.[11]
- Collect the resulting yellow crystals of sodium **4-nitrophenolate** dihydrate by filtration.
- The purity of the synthesized material can be improved by successive recrystallization.[11]

### **Recrystallization for Purification**

#### Materials:

- Crude sodium 4-nitrophenolate dihydrate
- Methanol (or another suitable solvent)
- Deionized water



#### Procedure:

- Dissolve the crude sodium **4-nitrophenolate** in a minimum amount of hot methanol.
- If any insoluble impurities are present, perform a hot filtration to remove them.
- Allow the solution to cool slowly to room temperature.
- For further precipitation, the solution can be placed in an ice bath.
- Collect the purified crystals by vacuum filtration.
- Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
- Dry the crystals in a desiccator or a vacuum oven at a low temperature.

# **UV-Visible (UV-Vis) Spectroscopy**

Objective: To determine the maximum absorbance wavelength (λmax) of sodium **4- nitrophenolate** in an aqueous solution.

#### Procedure:

- Prepare a stock solution of sodium 4-nitrophenolate in deionized water of a known concentration (e.g., 1 mg/mL).
- From the stock solution, prepare a series of dilutions to a final concentration suitable for UV-Vis analysis (e.g., in the  $\mu$ g/mL range).
- Use a UV-Vis spectrophotometer and scan the absorbance of the solution over a wavelength range of 200-600 nm.
- Use deionized water as the blank reference.
- The peak absorbance, which is characteristic of the 4-nitrophenolate anion, is typically observed around 400 nm.[8][9][10]

### Fourier-Transform Infrared (FT-IR) Spectroscopy



Objective: To obtain the infrared spectrum of solid sodium **4-nitrophenolate** using the KBr pellet method.

#### Procedure:

- Thoroughly dry both the sodium 4-nitrophenolate sample and potassium bromide (KBr) powder to remove any moisture.
- In an agate mortar, grind 1-2 mg of the sample with approximately 100-200 mg of KBr until a fine, homogeneous powder is obtained.[12]
- Place the mixture into a pellet die and press it under high pressure using a hydraulic press to form a transparent or translucent pellet.[12]
- Place the KBr pellet in the sample holder of the FT-IR spectrometer.
- Record the spectrum, typically in the range of 4000-400 cm<sup>-1</sup>.

# **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra of sodium **4-nitrophenolate**.

#### Procedure:

- Dissolve an appropriate amount of sodium **4-nitrophenolate** in a suitable deuterated solvent (e.g., Deuterium oxide D<sub>2</sub>O, or DMSO-d<sub>6</sub>).
- Transfer the solution to an NMR tube.
- Acquire the <sup>1</sup>H and <sup>13</sup>C NMR spectra using a standard NMR spectrometer.
- Tetramethylsilane (TMS) or another appropriate internal standard can be used for chemical shift referencing, though in D<sub>2</sub>O, the residual solvent peak is often used as a reference.

# Mandatory Visualizations Synthesis and Purification Workflow



The following diagram illustrates the logical workflow for the synthesis and subsequent purification of sodium **4-nitrophenolate** dihydrate.

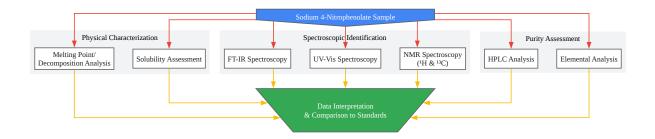


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Synthesis and Purification Workflow for Sodium 4-Nitrophenolate Dihydrate.

### **General Analytical Workflow**

This diagram outlines a general workflow for the physicochemical analysis of a synthesized batch of sodium **4-nitrophenolate**.



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General Analytical Workflow for Sodium **4-Nitrophenolate** Characterization.



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- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physicochemical Properties of Sodium 4-Nitrophenolate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b089219#physicochemical-properties-of-sodium-4-nitrophenolate]

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